molecular formula C23H20BrN5O2S B12033812 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 477331-20-7

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12033812
CAS No.: 477331-20-7
M. Wt: 510.4 g/mol
InChI Key: CJNXREFBEIETQB-UHFFFAOYSA-N
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Description

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C23H19BrN4O2S. This compound is part of the triazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to inhibit enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

CAS No.

477331-20-7

Molecular Formula

C23H20BrN5O2S

Molecular Weight

510.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H20BrN5O2S/c1-2-31-20-11-7-18(8-12-20)26-21(30)15-32-23-28-27-22(16-4-3-13-25-14-16)29(23)19-9-5-17(24)6-10-19/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

CJNXREFBEIETQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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